molecular formula C17H16N4O2S B2668290 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034440-92-9

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2668290
CAS No.: 2034440-92-9
M. Wt: 340.4
InChI Key: LSKXPGHWECBVLQ-UHFFFAOYSA-N
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Description

2-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a synthetic small molecule hybrid of benzothiazole and pyrazine, designed for advanced pharmaceutical and neurobiological research. Its core structure is associated with targeting key enzymes and pathways involved in central nervous system (CNS) disorders. While specific data for this compound is emerging, research on highly similar molecular frameworks indicates its potential as a phosphodiesterase 10 (PDE10) inhibitor . PDE10 is a key regulator of neuronal signaling in the brain, and inhibitors of this enzyme are investigated for their therapeutic potential in a range of psychiatric and neurological conditions, such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder (OCD) . The strategic incorporation of both benzothiazole and piperazine motifs is a recognized approach in medicinal chemistry to develop multi-target-directed ligands (MTDLs). For instance, a recent study on a distinct benzothiazole-piperazine hybrid demonstrated its potent multi-target action against Alzheimer's disease pathology, showing significant inhibition of acetylcholinesterase (AChE) and reduction of amyloid-beta (Aβ) aggregation . This highlights the broader research value of the benzothiazole scaffold in developing treatments for complex diseases. This product is intended for in vitro and in silico studies to further elucidate its mechanism of action and binding affinities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(11-21)23-15-10-18-7-8-19-15/h1-2,5-8,10,12H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKXPGHWECBVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine and pyrazine moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole and related benzothiazole derivatives:

Compound Substituent at 2-Position Key Functional Groups Reference
Target Compound 3-(Pyrazin-2-yloxy)piperidine-1-carbonyl Pyrazine, piperidine, carbonyl -
2-(3/4-Aminophenyl)benzothiazole 3-/4-Aminophenyl Amino group
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl Sulfonyl, benzyl
2-(5-Substituted-1,3,4-oxadiazole)-BT 1,3,4-Oxadiazole Oxadiazole, aryl acids
2-(4,5-Dihydro-1H-pyrazol-1-yl)-BT 4,5-Dihydropyrazole Pyrazole, hydrazine
2-Arylthienyl-1,3-benzothiazole Arylthienyl Thiophene, aryl

Key Observations :

  • Sulfonyl (e.g., 2-(benzylsulfonyl)-BT) and oxadiazole substituents (e.g., 2-(5-substituted-oxadiazole)-BT) prioritize electron-withdrawing effects, whereas the pyrazine moiety may enhance solubility .
Pharmacological Activity Comparison
Compound Pharmacological Activity Mechanism/Findings Reference
Target Compound Not reported in evidence Inferred: Potential CNS/antimicrobial activity due to pyrazine-piperidine -
2-[2-(Substituted)hydrazinyl]-BT Anticonvulsant 6 Hz psychomotor seizure model; ED₅₀ ~20 mg/kg
2-(Benzylsulfonyl)-BT Antischistosomal Active at low µM against adult worms
2-(4,5-Dihydro-1H-pyrazol-1-yl)-BT AST/ALT enzyme modulation Compounds A2/A5 (inhibitors), A3/A4 (activators)
2-(5-Substituted-oxadiazole)-BT Antimicrobial Moderate activity against S. aureus and E. coli
2-Arylthienyl-BT Nonlinear optical properties Charge-transfer absorption bands (λₘₐₓ 350–450 nm)
2-(4-Nitrophenyl)-BT (BTA-11) Antioxidant Moderate DPPH scavenging (IC₅₀ ~50 µM)

Key Observations :

  • The pyrazine-piperidine group may confer CNS activity, akin to hydrazinyl derivatives (anticipate neurotarget engagement) .
  • Sulfonyl and oxadiazole substituents correlate with antiparasitic and antimicrobial effects, respectively .
  • Enzyme modulation (AST/ALT) by pyrazole-substituted BT highlights substituent-dependent divergent effects .

SAR Insights :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance antiparasitic/antioxidant activity .
  • Bulky substituents (e.g., pyrazine-piperidine) may improve CNS penetration but require solubility optimization .

Biological Activity

The compound 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole , also referred to by its CAS number 2034578-73-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 340.40 g/mol. The structure features a benzothiazole core, which is known for various biological activities, and a piperidine ring substituted with a pyrazinyl ether group. The presence of these functional groups is crucial for the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives containing pyrazine and piperidine rings can demonstrate significant activity against various pathogens. For example, certain piperidinothiosemicarbazone derivatives have shown minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL against standard strains of Mycobacterium tuberculosis, indicating potential for development as antimicrobial agents .
  • Anticancer Activity :
    • Benzothiazole derivatives have been extensively studied for their anticancer properties. Research has highlighted that modifications to the benzothiazole nucleus can enhance anticancer activity against various human cancer cell lines. For instance, certain derivatives have shown selective cytotoxicity against non-small cell lung cancer cell lines . The specific activity of this compound in this regard remains to be fully elucidated but is anticipated based on structural similarities.
  • Anti-inflammatory Activity :
    • Compounds featuring benzothiazole structures are also noted for their anti-inflammatory properties. Investigations into similar compounds suggest that they may inhibit pro-inflammatory cytokines and pathways, providing a basis for further exploration of this compound's potential in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperidinothiosemicarbazonesMIC: 2–4 µg/mL against M. tuberculosis
AnticancerBenzothiazole derivativesSelective cytotoxicity in cancer lines
Anti-inflammatoryBenzothiazole analogsInhibition of cytokines

Case Study: Antimicrobial Efficacy

A recent study synthesized several piperidinothiosemicarbazone derivatives to evaluate their antimycobacterial activity. Among these, compounds with pyrazine substitutions showed varied efficacy against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study: Anticancer Potential

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activities through modulation of apoptosis and cell cycle arrest mechanisms in cancer cells. For instance, certain compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

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